molecular formula C5H8N2O B12951750 3,6-Diazabicyclo[3.2.0]heptan-7-one

3,6-Diazabicyclo[3.2.0]heptan-7-one

Cat. No.: B12951750
M. Wt: 112.13 g/mol
InChI Key: IATJDWOOBYMPCI-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.2.0]heptan-7-one is a synthetically versatile bridged diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This structure is recognized as a privileged framework for developing potent and selective ligands for various biological targets. A primary research application of the 3,6-diazabicyclo[3.2.0]heptane scaffold is in the development of novel compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are critical for cognitive processes, and ligands based on this scaffold are investigated as potential tools for studying and treating central nervous system conditions such as Alzheimer's disease and schizophrenia . For instance, derivatives incorporating this structure have been developed as high-affinity ligands for the α7-nAChR subtype and studied as potential positron emission tomography (PET) imaging agents for the brain . Furthermore, related diazabicycloheptane scaffolds are key components in ligands for the α4β2 nAChR subtype, which is a promising, non-opioid target for managing neuropathic pain, including diabetic peripheral neuropathy . Beyond neuroscience, this bicyclic system serves as a valuable precursor for chemical synthesis. Research demonstrates that the diazabicyclo[3.2.0]heptan-7-one core can be transformed through ring-opening reactions into functionalized pyrrolidine derivatives, such as proline esters, which are valuable chiral building blocks for further synthesis . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3,6-diazabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C5H8N2O/c8-5-3-1-6-2-4(3)7-5/h3-4,6H,1-2H2,(H,7,8)

InChI Key

IATJDWOOBYMPCI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)NC2=O

Origin of Product

United States

Synthetic Methodologies for the 3,6 Diazabicyclo 3.2.0 Heptan 7 One Framework

Construction of the Bicyclic Core

The assembly of the fundamental 3,6-diazabicyclo[3.2.0]heptane skeleton is a critical phase in the synthesis of the target compound. Various methodologies have been developed to efficiently create this bicyclic structure, often involving the use of protecting groups to manage the reactivity of the nitrogen atoms.

Highly Efficient Processes for Diprotected 3,6-Diazabicyclo[3.2.0]heptane

An efficient process for the preparation of diprotected 3,6-diazabicyclo[3.2.0]heptane has been reported. researchgate.netresearchgate.net This method serves as a foundational step, allowing for the stable handling of the bicyclic core before further functionalization. The use of protecting groups is crucial for directing subsequent chemical transformations to specific sites on the molecule. Following the synthesis of the diprotected intermediate, selective deprotection can be carried out to enable further reactions, such as condensation with other molecules. researchgate.net

Cyclization Reactions for Bicyclic Framework Formation

The formation of the bicyclic framework often relies on intramolecular cyclization reactions. One reported synthesis of the 3,6-diazabicyclo[3.2.0]heptane core involves the intramolecular cyclization of a 3,4-disubstituted N-benzyl pyrrolidine (B122466) derivative. unife.it This key step establishes the fused ring system through the formation of a carbon-nitrogen bond. However, the efficiency of this particular cyclization can be limited. unife.it To address this, alternative strategies have been considered, such as altering the positions of the reacting functional groups to facilitate a more favorable ring closure. unife.it

A different approach involves the intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones. This metal-free, diastereoselective method yields 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones. researchgate.net

Starting MaterialReagentProductYield (%)
3-Aminoazetidin-2-one (B3054971) derivativeHalogenating agent4-Halo-2,6-diazabicyclo[3.2.0]heptan-7-oneGood

Table 1: Diastereoselective synthesis of 2,6-diazabicyclo[3.2.0]heptan-7-ones via intramolecular haloamination. researchgate.net

Intramolecular Cycloaddition Reactions (e.g., [2+3]-Dipolar Cycloaddition)

Intramolecular [3+2] cycloaddition reactions represent a powerful tool for constructing the 3,6-diazabicyclo[3.2.0]heptane skeleton. For instance, the intramolecular 1,3-dipolar cycloaddition of an oxime can produce a racemic isoxazolidine (B1194047) intermediate. lookchem.com This intermediate can then be converted to a cis-3-amino-4-(hydroxymethyl)pyrrolidine derivative through reductive cleavage of the N-O bond. lookchem.com This method is advantageous as it can be performed in a single pot, minimizing the formation of byproducts. lookchem.com

Another example is the use of azomethine ylides in [3+2] cycloaddition reactions, which is a common strategy for synthesizing related azabicyclo[3.2.0]heptane frameworks. researchgate.netenamine.net These reactions offer a high degree of stereoselectivity and atom economy under mild conditions. researchgate.net

Strategies Involving Pyrrole (B145914) Derivatives and Catalytic Hydrogenation

A common and effective strategy for the synthesis of the related azabicyclo[3.2.0]heptan-7-one core, which can be adapted for the diaza-analogue, begins with appropriately substituted pyrrole derivatives. researchgate.net The general approach involves:

Substitution of the pyrrole ring at the 2- and 5-positions. researchgate.net

Catalytic hydrogenation of the substituted pyrrole to yield the corresponding cis-2,5-disubstituted pyrrolidine. researchgate.net The stereochemistry of the product is exclusively cis. researchgate.net

Cyclization of the resulting pyrrolidine-2-acetic acid derivative to form the bicyclic system. researchgate.net

The hydrogenation step is often more efficient when the pyrrole nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group. researchgate.net

Formation of the β-Lactam Moiety (7-one) within the Bicyclic System

The introduction of the carbonyl group at the 7-position, creating the β-lactam ring, is a defining feature of 3,6-diazabicyclo[3.2.0]heptan-7-one. This can be achieved either by starting with a pre-formed azetidin-2-one (B1220530) ring and building the second ring onto it, or by forming the β-lactam as the final step in the bicyclic construction.

Approaches from Azetidin-2-one Precursors

A prevalent strategy for constructing the 2,6-diazabicyclo[3.2.0]heptan-7-one scaffold involves starting with a monocyclic β-lactam, specifically a 3-aminoazetidin-2-one derivative. researchgate.netugent.beugent.be A synthetic route has been developed where novel 3,4-pyrrolidine-fused β-lactams are prepared through an intramolecular ring closure of 3-acylamino-4-oxiranyl-β-lactams. ugent.beugent.be This key cyclization step can be induced by a base, such as potassium tert-butoxide, or mediated by a Lewis acid catalyst like scandium triflate. ugent.beugent.be This approach allows for the synthesis of a variety of stereodefined 3,4-pyrrolidine-fused β-lactams. ugent.be

Another method involves the conversion of 4-vinyl- and 4-allyl-azetidin-2-ones into imines or enamines, which then undergo further reactions to form the fused bicyclic system. rsc.orgrsc.org

PrecursorKey Reaction StepProduct
3-Acylamino-4-oxiranyl-β-lactamIntramolecular ring closure2,6-Diazabicyclo[3.2.0]heptan-7-one
4-Vinyl-azetidin-2-oneImine formation and subsequent cyclization7-Oxo-1,3-diazabicyclo[3.2.0]heptane derivative
4-Allyl-azetidin-2-oneImine formation and subsequent cyclization8-Oxo-1,3-diazabicyclo[4.2.0]octane derivative

Table 2: Synthesis of bicyclic β-lactams from azetidin-2-one precursors. ugent.beugent.bersc.orgrsc.org

Ring-Forming Reactions Incorporating the 7-oxo Functionality

The construction of the this compound framework fundamentally involves the formation of a bicyclic system containing a β-lactam fused to a pyrrolidine ring. Key to these syntheses is the strategic closure of one of the rings onto a pre-existing cyclic or acyclic precursor.

One prominent method involves the intramolecular cyclization of a suitably functionalized pyrrolidine derivative. For instance, pyrrolidine-2-acetic acid derivatives can be cyclized to form the fused β-lactam ring. researchgate.net This approach relies on the generation of a cis-2,5-disubstituted pyrrolidine via catalytic hydrogenation of a 2,5-disubstituted pyrrole, followed by ring closure of the acetic acid side chain to create the 7-oxo functionality. researchgate.net

Another effective strategy is the intramolecular haloamination of 3-aminoazetidin-2-ones. researchgate.netresearchgate.net This metal-free reaction proceeds via an endo-trig cyclization, where the nitrogen atom of the 3-amino group attacks the double bond of an N-allyl substituent, prompted by a halogen source like iodine or bromine. researchgate.netresearchgate.net This directly forges the pyrrolidine ring onto the existing azetidin-2-one (β-lactam) core, incorporating the 7-oxo group from the starting material. The reaction conditions, including the choice of base and halogenating agent, significantly influence the yield of the bicyclic product. researchgate.net

Furthermore, the Staudinger [2+2] cycloaddition reaction serves as a powerful tool. Chiral Schiff bases can react with phthalimidoacetyl chloride to produce a monocyclic β-lactam. nih.gov Subsequent functional group manipulations, including ozonolysis, reduction, and mesylation, generate a precursor that undergoes base-mediated intramolecular cyclization to yield the 1-azabicyclo[3.2.0]heptane system. nih.gov

Diastereoselective Synthesis Approaches to Functionalized this compound Derivatives

Controlling the relative stereochemistry of substituents on the bicyclic framework is paramount for developing specific and active pharmaceutical agents.

Metal-Free Diastereoselective Cyclizations (e.g., Haloamination)

A notable example of metal-free diastereoselective cyclization is the intramolecular haloamination of 3-aminoazetidin-2-ones bearing N-cinnamyl groups. researchgate.netresearchgate.net This reaction has been shown to be highly diastereoselective, yielding 4-halo-3,6-diaryl-2,6-diazabicyclo[3.2.0]heptan-7-ones. researchgate.netresearchgate.net The stereochemistry of the resulting product is confirmed through spectroscopic methods, revealing an anti relationship between the proton at position 5 (on the azetidinone ring) and the proton at position 4 (on the newly formed pyrrolidine ring). researchgate.net The choice of halogenating agent and base is critical for optimizing yields. For instance, using iodine with potassium carbonate has been reported to provide yields as high as 90%. researchgate.net

Table 1: Effect of Reaction Conditions on Haloamination Cyclization

Entry Halogen Source Base Yield (%) Reference
1 I₂ K₂CO₃ 90 researchgate.net
2 Br₂ K₂CO₃ 85 researchgate.net
3 NIS K₂CO₃ 65 researchgate.net
4 NBS K₂CO₃ 60 researchgate.net
5 I₂ Na₂CO₃ 82 researchgate.net
6 Br₂ Na₂CO₃ 78 researchgate.net

As reported in a study on the synthesis of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones. NIS: N-Iodosuccinimide, NBS: N-Bromosuccinimide.

Another metal-free approach involves the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers, which provides α-bromo N-alkoxy β-lactams with high diastereoselectivity. nih.govnsf.gov This method is versatile, allowing for the creation of various structurally diverse monocyclic and fused β-lactams. nih.gov

Control of Stereochemistry in Bicyclic β-Lactam Formation

The stereochemical outcome of β-lactam formation, particularly through the widely used Staudinger [2+2] ketene-imine cycloaddition, is influenced by several factors. The diastereoselectivity (cis versus trans) depends on the competition between the direct ring closure of a zwitterionic intermediate and its isomerization. oncotarget.comacs.org

Key factors influencing this stereoselectivity include:

Electronic Effects : Electron-donating substituents on the ketene (B1206846) and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. acs.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the cyclization, allowing for isomerization and leading to a preference for trans-β-lactams. acs.org

Reaction Temperature : In some cycloaddition reactions, lower temperatures (e.g., 0°C) can favor the formation of the cis-isomer, while higher temperatures (e.g., 40°C) may favor the trans-isomer. utrgv.edu

N-Protecting Groups : The nature of the protecting group on the imine nitrogen can significantly steer the stereochemical outcome. For example, in certain catalyzed Staudinger reactions, N-triflyl imines are trans-selective, whereas N-tosyl imines preferentially yield the cis isomer. nih.gov

Enantioselective Synthesis for Chiral 3,6-Diazabicyclo[3.2.0]heptane Derivatives

The synthesis of enantiomerically pure bicyclic β-lactams is crucial for their application as chiral building blocks and therapeutic agents.

Chiral Resolution Techniques for Intermediates

A common strategy for obtaining enantiopure compounds is the resolution of a racemic intermediate using a chiral resolving agent. For the synthesis of chiral 3,6-diazabicyclo[3.2.0]heptanes, a racemic amino alcohol intermediate can be resolved using a chiral acid. lookchem.com For example, racemic amino alcohol ((±)-15) has been successfully resolved with (R)-mandelic acid. lookchem.com Optimization of this process, such as changing the solvent from cyclohexanone (B45756) to anhydrous acetone (B3395972) and pretreating the amino alcohol with 2-methoxypropene, has led to significant improvements in both chemical yield (up to 44%) and enantiomeric excess (>98% ee). lookchem.com The enantiomeric excess is typically determined by chiral HPLC analysis of the resulting amino-alcohol intermediate. lookchem.com

Asymmetric Induction in Cyclization Reactions

Asymmetric induction involves using a chiral influence during the cyclization step to directly produce an enantiomerically enriched product. This can be achieved by using chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

One approach involves an asymmetric Staudinger [2+2] cycloaddition where the chirality is introduced from the imine component. nih.gov For instance, a chiral Schiff base derived from D-phenylalanine ethyl ester can react with phthalimidoacetyl chloride to yield a monocyclic β-lactam as a single stereoisomer. nih.gov This chirality is then carried through subsequent transformations to afford the final enantiopure bicyclic β-lactam. nih.gov

Another powerful method is the intramolecular [2+2] photocycloaddition of diallylic amines. clockss.org This reaction can proceed with high diastereoselectivity, and the resulting racemic bicyclic amines can be resolved to yield enantiomerically pure products. clockss.org Furthermore, asymmetric catalysis, for instance using chiral ligands with copper or platinum catalysts in cyclization reactions, can provide enantiomerically enriched azabicyclo[3.2.0]heptane frameworks directly. taltech.eeacs.org For example, PtCl₂ has been used to catalyze the cyclization of enantiopure enynes to produce azabicyclo[3.2.0]heptanes with no loss of enantiopurity. taltech.ee

Advanced Coupling Reactions in 3,6-Diazabicyclo[3.2.0]heptane Synthesis

Modern cross-coupling reactions have significantly enhanced the ability to synthesize complex molecules, including the this compound core and its analogs. These methods allow for the precise formation of carbon-nitrogen and carbon-carbon bonds, which are fundamental to constructing and functionalizing the scaffold.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has proven instrumental in the N-arylation of the 3,6-diazabicyclo[3.2.0]heptane system. organic-chemistry.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. organic-chemistry.org

In the synthesis of derivatives of the 3,6-diazabicyclo[3.2.0]heptane core, the Buchwald-Hartwig amination has been employed to introduce aryl and heteroaryl substituents. For instance, the condensation of 3,6-diazabicyclo[3.2.0]heptane precursors with various halopyridines proceeds smoothly using a palladium catalyst, providing the corresponding coupled products in moderate to excellent yields, ranging from 40-95%. The choice of palladium catalyst, such as Pd2(dba)3, has been noted as essential for successful N-arylation, even in cases where yields are low.

A representative procedure involves the reaction of a 3,6-diazabicyclo[3.2.0]heptane derivative with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base, such as sodium tert-butoxide (tBuONa), in an anhydrous solvent like toluene. The reaction conditions can be tailored to accommodate a variety of substituents on the coupling partners. For example, the racemic tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has been successfully condensed with 5-bromo-2-chloropyridine (B1630664) using this methodology to produce the corresponding N-arylated intermediate in high yield. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination in 3,6-Diazabicyclo[3.2.0]heptane Synthesis

Amine Precursor Aryl/Heteroaryl Halide Catalyst/Base Solvent Yield Reference
(1S,5S)-19a 3-bromopyridine Pd₂(dba)₃/tBuONa Toluene Moderate
rac-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (2) 5-bromo-2-chloropyridine (3) Not Specified Not Specified High nih.gov
6-phenyl-2,6-diazabicyclo[3.2.0]heptane precursor (51) Bromobenzene Pd₂(dba)₃/BINAP/tBuONa Toluene 32%

The Suzuki coupling, another palladium-catalyzed reaction, is a versatile method for the formation of carbon-carbon bonds. This reaction has been integrated into the synthesis of this compound derivatives to introduce further structural diversity.

Following an initial Buchwald-Hartwig amination to attach a halogenated pyridine (B92270) ring to the diazabicycloheptane core, a subsequent Suzuki coupling can be performed. nih.gov For instance, the intermediate tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (4) can be reacted with indol-5-ylboronic acid (5) under Suzuki conditions. nih.gov This reaction, typically employing a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate, results in the formation of a new carbon-carbon bond, linking the indole (B1671886) moiety to the pyridine ring attached to the diazabicycloheptane scaffold. nih.gov

Table 2: Suzuki Coupling in the Functionalization of a 3,6-Diazabicyclo[3.2.0]heptane Derivative

Reactant 1 Reactant 2 Catalyst Base Solvent Reaction Conditions Reference
tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (4) indol-5-ylboronic acid (5) Tetrakis(triphenylphosphine)palladium(0) Sodium Carbonate 1,4-dioxane/water Reflux at 115 °C for 1.5 h nih.gov

Radiosynthetic Approaches for Carbon-11 (B1219553) Labeled Derivatives

The development of radiolabeled ligands is essential for in vivo imaging techniques like Positron Emission Tomography (PET). Carbon-11 (¹¹C), a positron-emitting radionuclide with a half-life of 20.3 minutes, is frequently used for this purpose. nih.govacs.org The short half-life necessitates rapid and efficient radiosynthetic methods. acs.org

Radiolabeling of this compound derivatives has been achieved to create PET tracers for studying specific biological targets, such as the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). nih.govnih.gov A common strategy involves the methylation of a suitable precursor using a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov

For example, the synthesis of [¹¹C]rac-1, a potential PET tracer for α7-nAChRs, was accomplished by the radiomethylation of its desmethyl precursor with [¹¹C]CH₃I. nih.gov This reaction yielded the desired product with an average radiochemical yield of 30 ± 5%. nih.gov Similarly, [¹¹C]A-752274, another ligand for α7-nAChR, was synthesized by labeling with [¹¹C]methyl triflate, resulting in a radiochemical yield of 12 ± 4%. nih.gov The total synthesis time for these radiotracers is typically short, around 30-40 minutes, to accommodate the short half-life of ¹¹C. nih.govnih.gov

Table 3: Radiosynthesis of Carbon-11 Labeled 3,6-Diazabicyclo[3.2.0]heptane Derivatives

Target Compound Precursor Radiosynthon Radiochemical Yield Specific Activity Synthesis Time Reference
[¹¹C]rac-1 desmethyl precursor 7 [¹¹C]CH₃I 30 ± 5% 444 ± 74 GBq/µmol 30 min nih.gov
[¹¹C]A-752274 Not specified in abstract [¹¹C]methyl triflate 12 ± 4% 332 ± 51 GBq/µmol 39 min nih.gov

Chemical Reactivity and Transformation Pathways of 3,6 Diazabicyclo 3.2.0 Heptan 7 One Derivatives

Ring-Opening Reactions of the β-Lactam System

The β-lactam ring is the most reactive site in the 3,6-diazabicyclo[3.2.0]heptan-7-one core. Its susceptibility to nucleophilic attack leads to various ring-opening reactions, which are fundamental to both its biological mechanism of action and its synthetic manipulation.

Amidolytic Ring Hydrolysis (N6-C7 bond cleavage)

The cleavage of the N6-C7 amide bond in the β-lactam ring is a characteristic reaction of this bicyclic system. This process, known as amidolytic ring hydrolysis, can be promoted by different reagents and conditions, leading to the formation of pyrrolidine (B122466) derivatives. For instance, the hydrolysis of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones using bases like sodium alkoxide results in the formation of 4-halo-5-phenyl-3-arylamino-pyrrolidine-2-carboxylic acid methyl esters in excellent yields. researchgate.netresearchgate.net This transformation underscores the lability of the β-lactam and provides a synthetic route to highly functionalized pyrrolidines. researchgate.netresearchgate.net

The bactericidal properties of β-lactam antibiotics are based on the irreversible acylation of penicillin-binding proteins (PBPs) through a similar ring-opening mechanism. ugent.be The serine hydroxyl group in the active site of PBPs attacks the carbonyl carbon of the β-lactam, leading to the cleavage of the amide bond and the formation of a stable acyl-enzyme complex. ugent.benih.gov

Reductive Ring Opening of the β-Lactam Nucleus

Reductive cleavage of the β-lactam ring offers an alternative pathway to access functionalized pyrrolidine derivatives. While specific examples for the this compound system are not extensively detailed in the provided context, reductive ring-opening is a known strategy for related β-lactam-containing structures. grafiati.comresearchgate.net This type of reaction typically involves the use of reducing agents that can selectively cleave the amide bond, leading to amino alcohol or amino aldehyde products, depending on the reaction conditions and the substrate. dokumen.pub

Functionalization and Derivatization Strategies at Nitrogen Centers

The two nitrogen atoms within the this compound scaffold provide versatile handles for synthetic modification. Selective functionalization at these positions is key to modulating the biological activity and physicochemical properties of the resulting derivatives.

Selective N-Deprotection Methodologies (e.g., N-Boc, N-Cbz, N-aryl groups)

In the synthesis of complex molecules, protecting groups are often employed to mask the reactivity of the nitrogen atoms. The selective removal of these groups is a critical step in the synthetic sequence.

Commonly used nitrogen protecting groups for this scaffold include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, as well as various aryl substituents like the p-methoxyphenyl (PMP) and p-methoxybenzyl (PMB) groups. ugent.besmolecule.comlookchem.com

N-Boc Deprotection: The Boc group is typically removed under acidic conditions. smolecule.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a common reagent for this transformation, yielding the free amine. lookchem.comnih.gov

N-Cbz Deprotection: The Cbz group is often removed by catalytic hydrogenation (e.g., using Pd/C and H₂) or with strong acids like trifluoroacetic acid at elevated temperatures. grafiati.comlookchem.com

N-Aryl Deprotection: Oxidative cleavage is a common method for the removal of electron-rich aryl groups from the nitrogen atom. ugent.be Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a widely used reagent for the deprotection of N-PMP and N-PMB groups. ugent.be The reaction is typically carried out in a mixture of acetonitrile (B52724) and water. ugent.be It has been observed that the deprotection of an N-PMB group with CAN can sometimes lead to the formation of the corresponding N-aroyl derivative as a side product or even the main product, depending on the reaction conditions. ugent.beresearchgate.net Potassium persulfate is another oxidizing agent that can be used for the cleavage of N-PMB groups. researchgate.net

Table 1: N-Deprotection Methodologies

Protecting Group Reagents and Conditions Reference(s)
N-Boc Trifluoroacetic acid (TFA) in CH₂Cl₂ smolecule.comlookchem.comnih.gov
N-Cbz Pd/C, H₂ in EtOH; or TFA at 65°C grafiati.comlookchem.com
N-p-methoxyphenyl (PMP) Ceric ammonium nitrate (CAN) in acetonitrile/water ugent.be

N-Alkylation and N-Arylation Reactions (e.g., Reductive Methylation)

Functionalization of the nitrogen atoms through alkylation and arylation is a key strategy for creating diverse libraries of this compound derivatives.

N-Alkylation: Reductive methylation is a common method for introducing a methyl group onto a secondary amine. nih.gov This reaction typically involves treatment of the amine with formaldehyde (B43269) in the presence of a reducing agent.

N-Arylation: Palladium-catalyzed cross-coupling reactions are frequently employed for the N-arylation of the diazabicycloheptane core. nih.gov For example, the reaction of a Boc-protected 3,6-diazabicyclo[3.2.0]heptane with an aryl halide, such as 5-bromo-2-chloropyridine (B1630664), in the presence of a palladium catalyst like Pd₂(dba)₃ and a phosphine (B1218219) ligand like BINAP, affords the N-arylated product. nih.gov

Condensation Reactions with Electrophiles

The nitrogen atoms of the this compound scaffold can act as nucleophiles and react with a variety of electrophiles in condensation reactions to form more complex structures. smolecule.com For instance, after deprotection of a nitrogen atom, it can be acylated using acyl chlorides or anhydrides to introduce amide functionalities. ugent.be These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific biological targets.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-one
4-halo-5-phenyl-3-arylamino-pyrrolidine-2-carboxylic acid methyl ester
tert-butoxycarbonyl (Boc)
benzyloxycarbonyl (Cbz)
p-methoxyphenyl (PMP)
p-methoxybenzyl (PMB)
5-bromo-2-chloropyridine
Trifluoroacetic acid (TFA)
Dichloromethane
Ceric ammonium nitrate (CAN)
Acetonitrile
Potassium persulfate
Formaldehyde
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Transformations Leading to Other Heterocyclic Systems

The strategic manipulation of this compound derivatives enables their conversion into different heterocyclic systems, significantly expanding their synthetic utility. These transformations often involve the cleavage of one or more bonds within the bicyclic core, followed by rearrangement or cyclization to yield new ring structures.

The this compound scaffold is intrinsically a pyrrolidine-fused β-lactam. ugent.beresearchgate.net Its synthesis often involves the intramolecular cyclization of a suitably functionalized monocyclic β-lactam precursor. For instance, a key synthetic strategy is the base-promoted or scandium triflate-mediated intramolecular ring closure of 3-acylamino-4-oxiranyl-β-lactams. ugent.beresearchgate.net This reaction constructs the fused pyrrolidine ring, yielding stereodefined 3,4-pyrrolidine-fused β-lactams, which are essentially derivatives of the 2,6-diazabicyclo[3.2.0]heptan-7-one system. ugent.beresearchgate.net

Furthermore, the β-lactam ring within the bicyclic system can be selectively opened to generate highly functionalized pyrrolidines. Research has demonstrated that 4-halo-2,6-diazabicyclo[3.2.0]heptan-7-ones can undergo amidolytic ring hydrolysis of the N6-C7 amide bond. researchgate.netresearchgate.net This transformation, typically achieved using a sodium alkoxide in the corresponding alcohol, cleaves the β-lactam ring to produce methyl 4-halo-3-arylaminopyrrolidine-2-carboxylates in excellent yields. researchgate.net This method provides a facile route to previously unknown, densely functionalized pyrrolidine esters from the stable, diastereomerically pure bicyclic lactams. researchgate.net

The reaction is highly chemoselective, targeting the lactam amide bond while preserving other functional groups. researchgate.net The process effectively converts the bicyclic system into a monocyclic pyrrolidine derivative, showcasing a key transformation pathway for this class of compounds. researchgate.netresearchgate.net

Table 1: Synthesis of Functionalized Pyrrolidine Esters from 2,6-Diazabicyclo[3.2.0]heptan-7-one Derivatives researchgate.net

EntryStarting Bicyclic Compound (Substituents)Product: Methyl 4-iodo-5-phenyl-3-(arylamino)pyrrolidine-2-carboxylate (Aryl Group)Yield (%)
1R¹=Ph, R²=PhPhenyl92
2R¹=Ph, R²=4-MeC₆H₄4-Methylphenyl90
3R¹=Ph, R²=4-OMeC₆H₄4-Methoxyphenyl91
4R¹=Ph, R²=4-ClC₆H₄4-Chlorophenyl94
5R¹=Ph, R²=4-FC₆H₄4-Fluorophenyl93

Reaction Conditions: Sodium methoxide (B1231860) in methanol.

The transformation of this compound derivatives can also lead to the formation of more complex, strained heterocyclic systems such as aziridinopyrrolidines (also known as diazabicyclo[3.1.0]hexanes). researchgate.net These transformations highlight the utility of the bicyclo[3.2.0]heptanone core as a precursor to other bicyclic structures.

Specifically, the synthesis of N-deprotected 4,6-diaryl-3,6-diazabicyclo[3.1.0]hexane-2-carboxylic acids has been successfully achieved from 4-halo-2,6-diazabicyclo[3.2.0]heptan-7-one precursors. researchgate.net The reaction proceeds via an intramolecular cyclization facilitated by a base. When 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones are treated with sodium methoxide, instead of undergoing only lactam hydrolysis, they can also promote an internal nucleophilic substitution where the nitrogen of the pyrrolidine ring attacks the carbon bearing the halogen, displacing it and forming a new three-membered aziridine (B145994) ring. researchgate.net

This reaction pathway yields previously unexplored aziridinopyrrolidine systems, which are valuable synthons and possess significant biological potential. researchgate.net The successful synthesis of these N-deprotected diazabicyclo[3.1.0]hexane-2-carboxylic acids was noted as a significant achievement where previous efforts had failed. researchgate.net

Table 2: Synthesis of Aziridinopyrrolidines from 2,6-Diazabicyclo[3.2.0]heptan-7-one Derivatives researchgate.net

EntryStarting Bicyclic Compound (Substituents)Product: 4,6-Diaryl-3,6-diazabicyclo[3.1.0]hexane-2-carboxylic acid (Aryl Groups)Yield (%)
1R¹=Ph, R²=PhAryl¹=Ph, Aryl²=Ph70
2R¹=Ph, R²=4-MeC₆H₄Aryl¹=Ph, Aryl²=4-MeC₆H₄72
3R¹=Ph, R²=4-OMeC₆H₄Aryl¹=Ph, Aryl²=4-OMeC₆H₄75
4R¹=Ph, R²=4-ClC₆H₄Aryl¹=Ph, Aryl²=4-ClC₆H₄68
5R¹=Ph, R²=4-FC₆H₄Aryl¹=Ph, Aryl²=4-FC₆H₄65

Reaction Conditions: Sodium methoxide in methanol.

Advanced Spectroscopic and Structural Characterization of 3,6 Diazabicyclo 3.2.0 Heptan 7 One Analogs

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy stands as a cornerstone for the structural characterization of 3,6-diazabicyclo[3.2.0]heptan-7-one analogs in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the comprehensive assignment of proton (¹H) and carbon (¹³C) signals, providing crucial information about the molecular structure and stereochemistry. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the chemical environment of the nuclei within the molecule. nih.gov However, due to the often complex and overlapping nature of signals in these bicyclic systems, 2D NMR techniques are essential for complete and unambiguous assignments. nih.govipb.pt

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule, revealing which protons are adjacent to one another. For instance, a COSY spectrum can clearly show the correlation between protons on the fused ring system, aiding in the assignment of the bicyclic core. A close-up view of a COSY spectrum for a bicyclic lactam has shown cross-correlation between H2 and H6, likely due to a 4J-coupling over the carbonyl bridge, which supports the assigned structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is particularly useful for assigning the carbon signals based on the already assigned proton resonances, or vice versa. nih.gov The multiplicity-separated HSQC pulse sequence can generate clean spectra of methyl (CH₃) groups. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). nih.gov This technique is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, HMBC correlations can confirm the linkage of substituents to the nitrogen atoms or specific carbons of the this compound core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are vital for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. The observation of NOE cross-peaks between specific protons can confirm their relative orientation (e.g., cis or trans), which is fundamental for establishing the three-dimensional structure of the diastereomers. ugent.be

A combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, as illustrated in the following table for a generic substituted this compound analog.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D Correlations
H13.5 - 4.055 - 60COSY with H2, H5; HMBC to C2, C5, C7
H23.0 - 3.545 - 50COSY with H1; HMBC to C1, C3, C7
H43.2 - 3.840 - 45COSY with H5; HMBC to C3, C5
H54.0 - 4.560 - 65COSY with H1, H4; HMBC to C1, C4, C6
C3-170 - 175HMBC from H2, H4
C6-175 - 180HMBC from H5
C7 (C=O)-165 - 170HMBC from H1, H2

Note: The chemical shift ranges are approximate and can vary significantly depending on the substituents and the solvent used.

The semi-rigid framework of the this compound system can still allow for conformational flexibility, particularly with respect to the substituents on the nitrogen atoms. Furthermore, the presence of amide bonds can lead to the existence of rotational isomers (rotamers) due to the partial double bond character of the C-N bond. ugent.be

Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. ugent.be By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between different conformations or rotamers may be slow on the NMR timescale, resulting in separate signals for each species. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures.

This analysis can provide valuable thermodynamic and kinetic information about the conformational and rotational barriers within the molecule. For instance, the presence of "double" signals in the NMR spectra of some this compound derivatives at room temperature has been attributed to the presence of two rotamers. ugent.be Techniques like chemical exchange NMR spectroscopy (EXSY), which is a modification of the NOESY experiment, can confirm the presence of rotamers by showing exchange cross-peaks in the same phase as the diagonal peaks. ugent.be

X-ray Crystallography for Precise Molecular Architecture and Stereochemistry Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. ugent.be

For this compound analogs, X-ray crystallography is particularly crucial for:

Unambiguous determination of stereochemistry: It can definitively establish the relative and absolute configuration of all stereocenters in the molecule. researchgate.net For example, the double bond geometry in a related 7-oxo-1,3-diazabicyclo[3.2.0]heptane-2-carboxylate was confirmed by X-ray crystallography. rsc.org

Characterization of intermolecular interactions: The crystal structure reveals how molecules pack in the solid state, including details of intermolecular hydrogen bonding and other non-covalent interactions. For instance, a hydrogen bond network was observed between the C4-hydroxyl group and the carbonyl of the N2-acyl group in a substituted 2,6-diazabicyclo[3.2.0]heptan-7-one. ugent.be

The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide a complete picture of the molecule's solid-state architecture.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
V (ų)1354.3
Z4

Note: The values in the table are for a representative crystal structure of a related bicyclic lactam and will vary for different analogs.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound analogs, mass spectrometry is routinely used to confirm the identity of synthesized compounds. mdpi.com

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the molecular formula of a compound. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule. Common fragmentation pathways for bicyclic lactams may involve cleavage of the lactam ring, loss of substituents, and rearrangements. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Ion m/z (mass-to-charge ratio) Interpretation
[M+H]⁺Calculated based on molecular formulaProtonated molecular ion
[M+Na]⁺Calculated based on molecular formulaSodiated molecular ion
Fragment 1VariesLoss of a specific substituent
Fragment 2VariesCleavage of the bicyclic ring system

Other Vibrational and Electronic Spectroscopies (e.g., FT-IR)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide complementary structural information.

Functional Group Characteristic Absorption Range (cm⁻¹)
β-Lactam C=O1730 - 1780
Amide C=O (if present)1630 - 1680
N-H Stretch (secondary amine/amide)3200 - 3500
C-N Stretch1000 - 1350
C-H Stretch (aliphatic)2850 - 3000

Computational and Theoretical Investigations of 3,6 Diazabicyclo 3.2.0 Heptan 7 One

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby elucidating reaction mechanisms. For the synthesis of the 3,6-diazabicyclo[3.2.0]heptan-7-one core, these methods can provide a deep understanding of the key bond-forming steps.

A plausible synthetic route to this bicyclic β-lactam involves an intramolecular cyclization. Theoretical studies on analogous systems, such as the carbonylation of diaminocarbenes to form bicyclic β-lactams, have demonstrated the power of high-level Density Functional Theory (DFT) calculations in understanding these transformations. rsc.org For instance, DFT calculations can be employed to investigate the thermodynamics and kinetics of the ring-closure, comparing different potential pathways and stereochemical outcomes.

Key Research Findings:

Transition State Analysis: Quantum chemical calculations can model the transition state of the intramolecular cyclization leading to the formation of the bicyclic system. The geometry and energy of this transition state are critical in determining the reaction rate and feasibility.

Thermodynamic Stability: Calculations can predict the relative energies of the reactants, intermediates, transition states, and products, indicating whether the formation of the this compound is thermodynamically favorable. rsc.org For a related bicyclic β-lactam, DFT calculations showed that the bicyclic product was only slightly less stable than a potential monocyclic isomer, suggesting that the reaction is under kinetic control. rsc.org

Solvent Effects: The influence of the solvent environment on the reaction mechanism can be modeled using implicit or explicit solvent models in quantum chemical calculations, providing a more realistic picture of the reaction in solution.

A hypothetical reaction coordinate for the formation of the this compound core is presented below, with energies that are representative of those found in similar β-lactam forming reactions.

Reaction Step Description Calculated Relative Energy (kcal/mol)
ReactantAcyclic precursor0.0
Transition State 1Formation of the β-lactam ring+15.2
IntermediateMonocyclic β-lactam-5.7
Transition State 2Formation of the second ring+12.8
ProductThis compound-10.4

Density Functional Theory (DFT) for Predicting Selectivity and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and reactivity of molecules. For this compound, DFT can be used to understand its reactivity towards nucleophiles and electrophiles, as well as to predict the selectivity of reactions at different sites of the molecule.

The reactivity of β-lactams is intrinsically linked to the strain of the four-membered ring and the degree of pyramidalization of the lactam nitrogen atom. frontiersin.org DFT calculations can quantify these geometric parameters and correlate them with reactivity. The electrophilicity of the carbonyl carbon in the β-lactam ring is a key determinant of its susceptibility to nucleophilic attack, a crucial step in the mode of action of many β-lactam antibiotics. nih.gov

Key Research Findings:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the LUMO is expected to be localized on the carbonyl carbon of the β-lactam, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help in predicting the regioselectivity of reactions.

Calculation of Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, which provide a quantitative measure of the molecule's reactivity.

The table below shows hypothetical DFT-calculated reactivity indices for different atoms in the this compound molecule.

Atom Fukui Function (f-) for Nucleophilic Attack Fukui Function (f+) for Electrophilic Attack
C7 (Carbonyl Carbon)0.350.05
N60.120.28
N30.080.21
O8 (Carbonyl Oxygen)0.250.15

Conformational Analysis and Energy Landscape Mapping within Bicyclic Systems

The three-dimensional shape and conformational flexibility of a molecule are crucial for its biological activity and chemical reactivity. For the rigid bicyclic system of this compound, conformational analysis can identify the most stable conformations and the energy barriers between them.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the conformational space of the molecule. The resulting energy landscape provides a comprehensive picture of the accessible conformations and their relative populations. For bicyclic β-lactams, the puckering of the five-membered ring and the geometry of the β-lactam ring are key conformational variables. nih.gov

Key Research Findings:

Identification of Low-Energy Conformers: Computational searches can identify the global minimum and other low-energy conformers of this compound.

Ring Puckering Analysis: The five-membered pyrrolidine (B122466) ring can adopt different puckered conformations (e.g., envelope, twist). Theoretical calculations can determine the preferred pucker and the energy barriers for interconversion.

The following table presents a hypothetical conformational analysis of the this compound core, showing the relative energies of different ring puckering conformations.

Conformation Ring Pucker Relative Energy (kcal/mol) Dihedral Angle (C1-N6-C5-C4)
1Envelope (C4-endo)0.025.4°
2Envelope (C4-exo)1.8-24.9°
3Twist (C4-endo, C5-exo)3.215.1°

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular models. In the context of this compound, molecular modeling can be used to establish quantitative structure-reactivity relationships (QSRR). These models aim to correlate specific structural or electronic features of the molecule with its observed reactivity.

A key structural parameter for β-lactams is the "Woodward height" (h), which describes the pyramidalization of the lactam nitrogen. frontiersin.org A higher h-value generally correlates with increased reactivity of the β-lactam ring towards nucleophilic attack. Molecular modeling can be used to calculate this parameter for this compound and its derivatives. frontiersin.org

Key Research Findings:

Geometric Parameter Correlation: Molecular modeling can be used to calculate key geometric parameters, such as bond lengths, bond angles, and dihedral angles, and correlate them with experimental reactivity data. For bicyclic β-lactams, the length of the C7-N6 bond and the pyramidalization at N6 are critical parameters. frontiersin.orgnih.gov

3D-QSAR Studies: For a series of related compounds, three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed. acs.org These models can predict the reactivity of new, unsynthesized analogs based on their 3D structure.

Docking Studies: If the target of the molecule is a protein, such as an enzyme, molecular docking can be used to predict the binding mode and affinity of this compound within the active site. researchgate.net

The table below presents hypothetical calculated structural parameters for this compound and their potential correlation with reactivity.

Structural Parameter Calculated Value Implication for Reactivity
C7=O8 Bond Length1.21 ÅShorter bond indicates higher carbonyl character
C7-N6 Bond Length1.38 ÅLonger bond suggests reduced amide resonance and higher reactivity
Woodward Height (h) at N60.45 ÅSignificant pyramidalization, indicating high reactivity
β-Lactam Ring Strain Energy25 kcal/molHigh strain contributes to facile ring-opening

Utility of 3,6 Diazabicyclo 3.2.0 Heptan 7 One As a Synthetic Building Block

General Utility as a Versatile Organic Synthon

3,6-Diazabicyclo[3.2.0]heptan-7-one and its derivatives are recognized as valuable building blocks in organic synthesis. Their rigid, bicyclic structure provides a unique three-dimensional scaffold that is attractive for the design of novel chemical entities. This framework allows for the precise spatial arrangement of functional groups, which is a desirable characteristic in the development of biologically active molecules and specialized chemical materials. The presence of two nitrogen atoms within the bicyclic system offers multiple points for chemical modification, enhancing their versatility as synthons.

The utility of these compounds is further demonstrated by their role as "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. unife.it This characteristic makes them particularly useful in medicinal chemistry for the development of new therapeutic agents. The bicyclic nature of the 3,6-diazabicyclo[3.2.0]heptane core imparts conformational rigidity, which can lead to higher binding affinities and selectivities for specific biological targets when incorporated into drug candidates.

Precursor to Structurally Diverse Organic Compounds

The this compound core serves as a versatile precursor for the synthesis of a wide array of structurally diverse organic compounds. Its inherent reactivity and multiple functionalization points allow for the construction of complex molecular architectures.

The this compound skeleton is a key starting material for the synthesis of novel fused and bridged nitrogen heterocycles. These complex structures are of significant interest in medicinal chemistry due to their potential biological activities. For instance, derivatives of 3,6-diazabicyclo[3.2.0]heptane have been utilized in the synthesis of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The synthesis of these compounds often involves multi-step reaction sequences that take advantage of the reactivity of the nitrogen atoms within the bicyclic core.

A notable application is in the construction of compounds with potential as β-lactamase inhibitors. ugent.beresearchgate.net The synthesis of 2,6-diazabicyclo[3.2.0]heptan-7-one scaffolds, which are structurally related to the core compound, highlights the adaptability of this framework in creating molecules that can interact with specific enzymatic targets. ugent.be The ability to generate stereodefined fused systems is crucial for understanding structure-activity relationships and for the development of potent and selective therapeutic agents. researchgate.net

The versatility of the bicyclo[3.2.0]heptane framework extends to the synthesis of spirocyclic compounds. While direct synthesis of spiro[1-azabicyclo[3.2.0]heptane] from this compound is not extensively documented, related bicyclic systems serve as precursors to various spirocyclic structures. For example, [3+2]-cycloaddition reactions involving azomethine ylides are a common strategy to access spiro-fused pyrrolidine (B122466) rings, which can be part of a larger bicyclic system. researchgate.net

The construction of spirocyclic frameworks is significant in drug discovery as it introduces a high degree of three-dimensionality and structural novelty. The synthesis of spiro compounds often involves multi-component reactions that allow for the rapid generation of molecular complexity from relatively simple starting materials.

Applications as Chiral Ligands in Asymmetric Catalysis for Enantioselective Transformations

Chiral derivatives of 3,6-diazabicyclo[3.2.0]heptane have emerged as effective ligands in asymmetric catalysis. The stereochemically defined bicyclic structure can create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of organic compounds. These ligands are particularly valuable in reactions where the formation of a specific enantiomer is crucial for the desired biological activity or material property.

The use of these chiral ligands is part of a broader strategy in asymmetric catalysis that employs various chiral backbones to achieve high levels of stereocontrol. sigmaaldrich.com The development of novel chiral ligands is a continuous effort in organic chemistry, and scaffolds like 3,6-diazabicyclo[3.2.0]heptane contribute to the expanding toolkit available to synthetic chemists.

Scaffold for Radioligand Development in Chemical Synthesis

The 3,6-diazabicyclo[3.2.0]heptane scaffold has proven to be a highly effective platform for the development of radioligands for positron emission tomography (PET) imaging. smolecule.com These radioligands are crucial tools for studying the distribution and function of various receptors and enzymes in the brain and other organs. The bicyclic core provides a stable and conformationally defined structure to which a radionuclide can be attached, either directly or as part of a larger molecular probe.

A significant application of this scaffold is in the development of radioligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in various neurological and psychiatric disorders. nih.govnih.gov For instance, derivatives of 3,6-diazabicyclo[3.2.0]heptane have been labeled with carbon-11 (B1219553) ([¹¹C]) to create PET tracers. nih.govresearchgate.net These tracers have been used in preclinical studies to visualize and quantify α7-nAChRs in the brain, providing valuable insights into their role in disease and the development of new therapies.

The table below summarizes key data for some radioligands based on the 3,6-diazabicyclo[3.2.0]heptane scaffold.

RadioligandTargetRadionuclideKey FindingReference
[¹¹C]A-752274α7-nAChR¹¹CShowed high binding specificity for α7-nAChR in mouse brain. nih.gov
[¹¹C]rac-1α7-nAChR¹¹CPenetrates the blood-brain barrier and specifically labels neuronal α7-nAChRs in mice. nih.gov

Development of Conformationally Constrained Proline Analogues

The rigid bicyclic structure of this compound makes it an excellent scaffold for the design of conformationally constrained analogues of proline. Proline and its analogues are important components of peptides and proteins, and their conformational restriction can have a profound impact on the structure and biological activity of these macromolecules. The synthesis of such analogues is a key strategy in peptidomimetic design and drug discovery.

While direct analogues from this compound are a specific subset, the broader class of azabicycloalkanes serves as a rich source of constrained proline mimetics. For example, the synthesis of 3,6-diazabicyclo[3.1.1]heptane derivatives has been explored for their affinity towards neuronal nicotinic acetylcholine receptors. nih.gov These compounds, by virtue of their rigid framework, can be considered as constrained diamino acid analogues.

The development of these analogues often involves complex synthetic routes, including chiral syntheses to obtain enantiomerically pure compounds. The resulting constrained proline analogues can be incorporated into peptides to induce specific secondary structures or to probe the conformational requirements for binding to a biological target.

Influence of Substituents on Core Structure Reactivity and Divergent Synthesis

The strategic placement of substituents on the this compound core is a powerful tool for modulating its reactivity and directing the course of chemical transformations. This control allows for divergent synthesis, where a common precursor can be guided toward a variety of structurally distinct products by subtly altering reaction conditions or the nature of the substituents. This approach is highly efficient in generating molecular diversity for applications such as drug discovery and materials science.

The reactivity of the bicyclic system is influenced by the electronic and steric properties of substituents at various positions. For instance, the nature of the substituent on the nitrogen atoms can significantly impact the nucleophilicity and basicity of the amines, thereby affecting their participation in subsequent reactions.

Research has shown that the choice of protecting groups on the nitrogen atoms of the this compound scaffold is crucial for its synthetic utility. For example, the use of a p-methoxyphenyl (PMP) group allows for deprotection under oxidative conditions, which can be a key step in the synthesis of more complex molecules. ugent.be

A study on the synthesis of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones demonstrated the influence of substituents on the nitrogen of the precursor 3-aminoazetidin-2-ones. researchgate.net Electron-donating groups like methyl on the nitrogen allowed the halocyclization reaction to proceed in good to fair yields. researchgate.net In contrast, electron-withdrawing groups such as tosyl completely shut down the reactivity, yielding no desired product even under harsh conditions. researchgate.net

The following table summarizes the effect of different substituents on the nitrogen of 3-aminoazetidin-2-ones on the yield of the corresponding 4-halo-2,6-diazabicyclo[3.2.0]heptan-7-ones. researchgate.net

EntrySubstituent (R)Halogen (X)Yield (%)
1MethylIGood to Fair
2TosylI0

Furthermore, the nature of the halogen in these reactions also plays a role. Iodocyclization generally proceeds with higher yields compared to bromocyclization, which is attributed to the higher propensity of bromine to participate in side reactions due to its stronger acidity. researchgate.net

The table below illustrates the impact of the halogen and various aryl/alkyl substituents on the yield of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones. researchgate.net

EntrySubstituent (R1)Halogen (X)Yield (%)
1C6H5I90
2p-CH3-C6H4I82
3p-Cl-C6H4I65
4cyclohexylI75
5C6H5Br61
6p-CH3-C6H4Br55
7p-Cl-C6H4Br50
8BenzylBr45

Stereochemical and regiochemical influences are also critical. acs.orglookchem.comnih.gov For instance, in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, the substitution pattern on a pyridinyl moiety attached to either the N3 or N6 position of the diazabicyclo[3.2.0]heptane core dramatically affects the binding affinity and functional activity at different nAChR subtypes. acs.orglookchem.comnih.gov Small substituents on the 5-position of the pyridine (B92270) ring have a modest impact, while 6-bromo, 6-chloro, and 6-methyl substituents lead to increased binding affinities and functional activities. acs.orglookchem.comnih.gov The regiochemistry of the pyridinyl substitution (N3 vs. N6) leads to complex structure-activity relationships, with different stereoisomers showing preferences for different receptor subtypes. acs.orglookchem.comnih.gov

This ability to fine-tune the reactivity and stereoselectivity through substituent modification underscores the value of the this compound scaffold as a versatile building block for creating diverse and complex molecular architectures. beilstein-journals.org

Future Research Directions and Synthetic Innovations for 3,6 Diazabicyclo 3.2.0 Heptan 7 One

Development of Novel and More Efficient Synthetic Pathways

The development of novel synthetic routes to the 3,6-diazabicyclo[3.2.0]heptan-7-one core and its derivatives is critical for enabling broader exploration of its properties and applications. Research efforts are geared towards improving accessibility, yield, and modularity.

One innovative approach involves a simple, metal-free, and diastereoselective synthesis of 4-halo-substituted 2,6-diazabicyclo[3.2.0]heptan-7-ones. researchgate.net This method proceeds via an intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones. researchgate.netresearchgate.net This pathway is notable for its convenience and avoidance of heavy metal catalysts. researchgate.net

Another significant advancement is the construction of the 2,6-diazabicyclo[3.2.0]heptan-7-one scaffold through an amido group-induced intramolecular ring closure. ugent.beugent.be This key step utilizes 3-acylamino-4-oxiranyl-β-lactams and is promoted by potassium tert-butoxide. An alternative catalytic approach for this cyclization employs scandium triflate, offering a different pathway to these bicyclic structures. ugent.beugent.be

Researchers have also explored a multi-step synthesis beginning with the Staudinger reaction between N-substituted imines and N-phthaloylglycyl chloride to form cis-3-phthalimido-4-((E)-styryl)azetidin-2-ones. ugent.be Subsequent N-deprotection, N-acylation, epoxidation, and finally, an amido group-induced ring closure with potassium tert-butoxide, yield the desired bicyclic β-lactams. ugent.be Furthermore, the synthesis of the core structure has been reported via the intramolecular cyclization of 3,4-disubstituted N-benzyl pyrrolidines. unife.it

Table 1: Comparison of Novel Synthetic Pathways for Diazabicyclo[3.2.0]heptan-7-one Derivatives
MethodKey Starting MaterialsKey Reaction StepNoteworthy FeaturesReference
Intramolecular Haloamination3-Aminoazetidin-2-onesendo-trig haloaminationMetal-free, simple, diastereoselective researchgate.net
Amido-Induced Ring Closure3-Acylamino-4-oxiranyl-β-lactamsPotassium tert-butoxide-promoted cyclizationBuilds pyrrolidine-fused β-lactams ugent.beugent.be
Catalytic Cyclization3-Acylamino-4-oxiranyl-β-lactamsScandium triflate-mediated cyclizationAlternative catalytic route ugent.beugent.be
Multi-step PathwayCinnamaldehyde, N-phthaloylglycineStaudinger synthesis followed by cyclizationAllows for structural variation via N-acylation ugent.be

Exploration of Unprecedented Chemical Transformations and Reactivity Profiles

The unique structure of this compound imparts a distinct reactivity profile, which is an active area of investigation. The strained β-lactam ring fused to the pyrrolidine (B122466) ring is susceptible to various transformations, allowing for the generation of novel heterocyclic systems.

For instance, synthesized 4-halo-2,6-diazabicyclo[3.2.0]heptan-7-ones have been shown to undergo facile transformations into previously unknown structures. researchgate.net Through amidolytic ring hydrolysis of the N6-C7 bond with a base like sodium alkoxide, these compounds can be converted into methyl 4-halo-3-arylaminopyrrolidine-2-carboxylates in excellent yields. researchgate.net This demonstrates the targeted reactivity of the β-lactam amide bond. Further transformations can yield N-deprotected diazabicyclo[3.1.0]hexane-2-carboxylic acids. researchgate.net

The reactivity at the nitrogen atoms of the bicyclic core is also a key focus. Benzylic oxidation of N-(4-methoxybenzyl)-substituted β-lactams can yield 2-acyl-4-hydroxy-6-(4-methoxybenzoyl)-3-phenyl-2,6-diazabicyclo[3.2.0]heptan-7-ones. ugent.be This transformation alters the electronic properties at the N6 position, which could be leveraged to facilitate subsequent reactions like β-lactam ring opening. ugent.be The cleavage of protecting groups, such as the p-methoxyphenyl (PMP) group from the N6-position using ceric ammonium (B1175870) nitrate (B79036) (CAN), has been studied. ugent.be This reaction can be manipulated to yield either the desired N-unsubstituted product or an over-oxidized N-(4-methoxybenzoyl) derivative, highlighting a controllable, yet complex, reactivity profile. ugent.be General oxidation reactions on N-acetyl and N-propanoyl derivatives can also lead to the formation of ketones or carboxylic acids. smolecule.comsmolecule.com

Advancements in Stereoselective and Chemo-selective Synthesis Methodologies

Controlling the stereochemistry of the this compound core is paramount, as the spatial arrangement of substituents significantly influences biological activity. lookchem.comnih.gov Consequently, developing advanced stereoselective and chemoselective synthetic methods is a major research thrust.

A highly chemo- and diastereoselective synthesis for 4-halo-3,6-disubstituted-2,6-diazabicyclo[3.2.0]heptan-7-ones has been successfully developed. researchgate.netorcid.org This metal-free approach, based on the intramolecular haloamination of 3-aminoazetidin-2-ones, produces diastereomerically pure products. researchgate.net The relative stereochemistry of the resulting compounds has been established, confirming an anti configuration between specific protons on the azetidinone and pyrrolidine rings. researchgate.net

The synthesis of stereodefined 3,4-pyrrolidine-fused β-lactams has also been achieved through methods that control the stereochemical outcome of the cyclization reaction. ugent.beugent.be Looking at related bicyclo[3.2.0]heptane systems, enantioselective approaches using organophotoredox catalysis have emerged. mdpi.com The use of chiral oxazolidinone auxiliaries attached to the substrate has enabled the synthesis of enantioenriched bicyclo[3.2.0]heptanes via a [2+2] photocycloaddition, a methodology that holds promise for adaptation to diazabicyclo[3.2.0]heptan-7-one synthesis. mdpi.com

Table 2: Methodologies for Stereochemical Control
MethodologyKey FeatureOutcomeReference
Intramolecular HaloaminationSubstrate-controlled diastereoselectivityDiastereomerically pure 4-halo-diazabicyclo[3.2.0]heptan-7-ones with anti stereochemistry researchgate.netresearchgate.net
Amido-Induced Ring ClosureControl of cyclization conditionsSet of stereodefined 3,4-pyrrolidine-fused β-lactams ugent.beugent.be
Organophotoredox CatalysisUse of chiral auxiliaries (e.g., oxazolidinones)Potential for enantioenriched bicyclo[3.2.0]heptane derivatives mdpi.com

Integration with Sustainable and Green Chemistry Principles in Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The goal is to create production methods that are more environmentally benign, safer, and more resource-efficient.

A significant step towards greener synthesis is the development of metal-free reaction pathways. The diastereoselective synthesis via intramolecular endo-trig haloamination avoids the use of heavy or transition metal catalysts, which are often toxic and difficult to remove from the final product. researchgate.net

Photocatalysis using visible light is another cornerstone of green synthetic chemistry. The synthesis of related bicyclo[3.2.0]heptanes has been achieved using Eosin Y, an organic dye, as a photocatalyst under visible light irradiation. mdpi.com This method avoids high-energy UV light and harsh chemical oxidants or reductants, representing a more sustainable approach that could be applied to the synthesis of the diazabicyclo[3.2.0]heptan-7-one core. mdpi.com

The choice of catalysts and reagents is also critical. The use of a scandium triflate-mediated catalytic approach for cyclization is an example of employing a more modern, and often more efficient, catalyst. ugent.beugent.be Furthermore, considerations around process efficiency, such as minimizing the equivalents of reagents, are important. For example, while ceric ammonium nitrate (CAN) is effective for certain deprotection steps, its use in large quantities (often more than two equivalents) is considered unfavorable for industrial-scale processes due to waste generation. ugent.be Research conducted within academic departments focused on Green Chemistry and Technology underscores the deliberate effort to embed sustainability into the synthetic design for these β-lactam structures. ugent.beugent.be

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